Flunarizine vs. Cinnarizine: 2.5–15× Greater Potency in Calcium Channel Blockade
Flunarizine, a difluorinated derivative of cinnarizine, exhibits 2.5–15 times greater potency than its parent compound in calcium channel blockade [1]. In a cerebral hypoxia-anoxia protection model in mice and rats, oral flunarizine demonstrated activity 4–30 times as potent as cinnarizine, with a minimal effective dose of 1–20 mg/kg, while verapamil showed little or no protective effect [2].
| Evidence Dimension | Calcium channel blockade potency |
|---|---|
| Target Compound Data | 2.5–15× potency (baseline reference); 4–30× protective activity vs cinnarizine in cerebral hypoxia-anoxia model |
| Comparator Or Baseline | Cinnarizine (reference potency = 1×) |
| Quantified Difference | 2.5–15× greater potency; 4–30× greater protective activity in hypoxia-anoxia |
| Conditions | In vitro calcium channel assays; in vivo cerebral hypoxia-anoxia models in mice and rats (oral administration) |
Why This Matters
Higher potency enables lower dosing requirements and may confer enhanced therapeutic margins in conditions requiring calcium channel modulation.
- [1] Jhang, K. M., et al. (2017). Extrapyramidal symptoms after exposure to calcium channel blocker-flunarizine or cinnarizine. European Journal of Clinical Pharmacology, 73, 911–916. View Source
- [2] Protective effect of flunarizine against cerebral hypoxia-anoxia in mice and rats. CiNii Research. View Source
